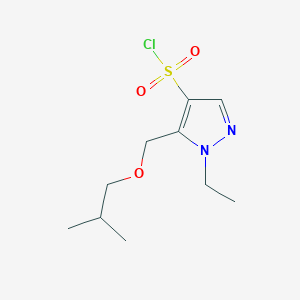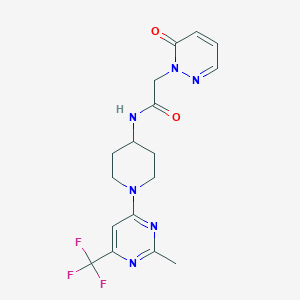
3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a potent inhibitor of mitochondrial oxidative phosphorylation and is commonly used to study energy metabolism and cellular respiration.
Applications De Recherche Scientifique
Antimicrobial Activity
Research demonstrates the antimicrobial potential of compounds related to pyrazole. A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups found that several derivatives exhibited activity surpassing that of reference drugs, with derivatives containing one sulfone group more effective against all bacteria and fungi used than those containing two sulfone groups Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019.
Molecular Structure and Spectral Analysis
Another study focused on the experimental and theoretical study of the structure, frontier molecular orbital, tautomerism, and spectral analysis of pyrazoles. It highlighted the significant role of functional groups in the formation of tautomers and the energy gap between them, demonstrating the structural and spectral characteristics of these compounds K. H. Ibnaouf, R. K. Hussein, H. M. El-Khair, A. O. Elzupir, 2019.
Transition Metal Ions Recognition
Spectroscopic studies have shown that pyrazoline derivatives possess a strong affinity toward divalent transition metal ions, with specific derivatives enhancing fluorescence intensity upon the addition of Zn2+ ion, while most other transition metal ions caused complete quenching Haibin Shi, S. Ji, Bing Bian, 2007.
Synthesis and Characterization of Complexes
The synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands have been explored. The study presented the formation of monomeric and dimeric complexes depending on the solvent, providing insights into their solid-state structures and solution behaviors M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008.
Electrochemical Properties
The electrochemical properties and interactions of pyrazoles have been studied, including the N-Dimethoxyphenylation of highly basic pyrazoles during undivided electrolysis. This research provides insights into the yield and content of target products, underlining the effect of basicity and the nature of pyrazole on the process V. A. Chauzov, V. Z. Parchinskii, E. V. Sinelshchikova, N. Parfenov, V. Petrosyan, 2002.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(2-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-12-17(25-14-8-4-3-5-9-14)13(2)19(18-12)26(23,24)16-11-7-6-10-15(16)20(21)22/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQWHRZFHVGJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)




![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)


![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
